molecular formula C11H17NO4 B13833677 (+/-)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid

(+/-)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid

Cat. No.: B13833677
M. Wt: 227.26 g/mol
InChI Key: OLAXDULTGCDONC-JGVFFNPUSA-N
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Description

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid: is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with a tert-butoxycarbonylamino group and a carboxylic acid group. It is often used in proteomics research due to its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the tert-Butoxycarbonylamino Group: The tert-butoxycarbonylamino group is introduced through a nucleophilic substitution reaction using tert-butoxycarbonyl chloride and an amine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxycarbonylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • cis-2-tert-Butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid
  • trans-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid
  • cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-2-carboxylic acid

Comparison:

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h4,6-8H,5H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1

InChI Key

OLAXDULTGCDONC-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C=CC[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCC1C(=O)O

Origin of Product

United States

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